5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde

Catalog No.
S673067
CAS No.
60367-52-4
M.F
C10H7ClN2O
M. Wt
206.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde

CAS Number

60367-52-4

Product Name

5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde

IUPAC Name

5-chloro-2-phenyl-1H-imidazole-4-carbaldehyde

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

InChI

InChI=1S/C10H7ClN2O/c11-9-8(6-14)12-10(13-9)7-4-2-1-3-5-7/h1-6H,(H,12,13)

InChI Key

CCXUATWKEDQRMP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(=C(N2)Cl)C=O

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N2)Cl)C=O

Synthesis:

5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde is a heterocyclic compound, meaning it contains atoms from different elements in its ring structure. Several methods have been reported for its synthesis in scientific literature. One common approach involves the condensation reaction of 4-amino-5-chloro-1H-imidazole with benzaldehyde, typically under acidic conditions. []

Potential Applications:

Research suggests that 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde may hold promise in various scientific applications, although much remains to be explored. Here are some potential areas of investigation:

  • Medicinal Chemistry

    The imidazole ring is a common pharmacophore (a structural feature associated with biological activity) found in many drugs. 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde could serve as a starting material for the synthesis of novel bioactive molecules. Studies have explored its potential as an anti-inflammatory agent [] and an inhibitor of enzymes involved in various diseases [, ].

  • Material Science

    Imidazole derivatives can exhibit interesting properties, such as photoluminescence (the emission of light upon absorbing photons) and self-assembly. Research suggests that 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde may be useful in the development of new functional materials with potential applications in organic light-emitting diodes (OLEDs) and other technologies. [, ]

5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde is a heterocyclic compound characterized by the presence of both imidazole and aldehyde functional groups. Its molecular formula is C10H7ClN2OC_{10}H_7ClN_2O with a molecular weight of approximately 206.63 g/mol. This compound features a chlorine atom at the 5-position and a phenyl group at the 2-position of the imidazole ring, which contributes to its unique chemical properties and biological activities. The aldehyde group located at the 4-position plays a crucial role in its reactivity and potential applications in organic synthesis and medicinal chemistry.

  • Condensation Reactions: The aldehyde group can participate in condensation reactions with various nucleophiles, leading to the formation of imines or hydrazones.
  • Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Oxidation: The compound can also be oxidized to carboxylic acids under appropriate conditions.
  • Cyclization: It can react with nucleophiles to form fused ring systems through cyclization processes, particularly in the presence of catalysts such as chloramine-T, which facilitates the generation of 1,3-dipoles for cycloaddition reactions .

Research indicates that 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde exhibits notable biological activities:

  • Antimicrobial Properties: Compounds derived from this structure have shown potential antibacterial and antifungal activities, making them candidates for further medicinal development .
  • Antitumor Activity: Some derivatives have demonstrated efficacy against various tumor cell lines, suggesting potential applications in cancer therapy .
  • Anti-inflammatory Effects: Studies have indicated that derivatives of this compound may possess anti-inflammatory properties, contributing to their therapeutic potential .

The synthesis of 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde can be achieved through several methods:

  • Vilsmeier Formylation: This method involves reacting an imidazole derivative with a Vilsmeier reagent (a combination of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group at the 4-position .
  • Direct Chlorination: Chlorination of suitable precursors can yield the chlorinated imidazole compound, followed by formylation to introduce the aldehyde group.
  • Microwave-Assisted Synthesis: Recent advancements have utilized microwave irradiation to enhance reaction rates and yields in synthesizing various substituted derivatives of this compound .

5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde has several applications across different fields:

  • Pharmaceuticals: Its derivatives are explored for their potential as antimicrobial, antifungal, and anticancer agents.
  • Organic Synthesis: The compound serves as a versatile building block for synthesizing more complex heterocyclic compounds.
  • Material Science: Due to its unique properties, it may find applications in developing new materials or coatings.

Studies on the interactions of 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde with biological macromolecules have shown promising results:

  • Enzyme Inhibition: Some derivatives have been studied for their ability to inhibit specific enzymes involved in disease pathways, suggesting potential therapeutic roles.
  • Binding Affinity: Research indicates that certain modifications to the compound can enhance binding affinity to target proteins, which is crucial for drug design .

Several compounds share structural similarities with 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-(4-Chlorophenyl)-5-chloroimidazoleSimilar imidazole structure but different substituentsLacks aldehyde functionality
5-Bromo-2-methylimidazoleContains bromine instead of chlorineDifferent halogen may affect biological activity
4-MethylimidazoleNo phenyl group; simpler structureLacks chlorination and aldehyde functionalities
5-ChloroimidazoleImidazole without phenyl or aldehydeLess complex; primarily used as an intermediate

The presence of both a phenyl group and an aldehyde in 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde distinguishes it from these similar compounds, enhancing its reactivity and biological activity.

The synthesis of 5-chloro-2-phenyl-1H-imidazole-4-carbaldehyde relies fundamentally on established cyclocondensation methodologies for imidazole ring construction [1]. The Debus-Radziszewski imidazole synthesis represents the foundational approach, involving the multicomponent reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or primary amine [1]. This classical methodology has been extensively adapted for the preparation of phenyl-substituted imidazole derivatives through the condensation of benzil with appropriate aldehydes and nitrogen sources [2].

Advanced cyclocondensation strategies have demonstrated significant improvements in reaction efficiency and selectivity. The use of aldehydes, 1,2-diketones, and ammonium acetate under microwave irradiation conditions has yielded 2,4,5-trisubstituted imidazoles in yields ranging from 80 to 99% [2]. These enhanced conditions represent a substantial improvement over traditional heating methods, reducing reaction times from hours to minutes while maintaining high product purity [3].

Cyclocondensation MethodStarting MaterialsYield Range (%)Reaction TimeTemperature (°C)
Traditional Debus-RadziszewskiGlyoxal, aldehyde, ammonia23-695-9 hours170-180
Microwave-assisted synthesis1,2-diketone, aldehyde, ammonium acetate80-992-5 minutes100-150
Continuous flow synthesisα-bromoacetophenone, carboxylic acid52-852-5 minutes>150

The formation of the phenyl-substituted imidazole core through α-bromo-ketone intermediates represents another significant synthetic pathway [4]. This approach involves the reaction of α-bromo-acetophenone derivatives with formamide at elevated temperatures (170-180°C) for 5-9 hours, yielding 4-phenyl-imidazole derivatives in moderate yields of 43-67% [4]. The reaction proceeds through nucleophilic substitution followed by cyclization and dehydration steps [5].

Recent developments in cyclocondensation methodology have focused on the use of specialized catalyst systems to enhance both yield and selectivity [6]. Fluoroboric acid-derived catalysts, including solid-supported hydrogen tetrafluoroborate and metal tetrafluoroborates, have demonstrated exceptional performance in controlling the competitive formation of tri- and tetrasubstituted imidazoles [6]. The catalytic efficiency follows the order: zinc tetrafluoroborate > cobalt tetrafluoroborate > silver tetrafluoroborate, with yields consistently exceeding 70% under optimized conditions [6].

The mechanistic pathway for imidazole formation involves initial condensation between the dicarbonyl compound and ammonia to form a diimine intermediate, followed by condensation with the aldehyde component [1]. However, the actual reaction mechanism remains subject to ongoing investigation, with density functional theory calculations revealing the involvement of N-heterocyclic carbene intermediates in certain Pictet-Spengler reaction mechanisms [7].

Chlorination and Formylation Reaction Mechanisms

The introduction of chlorine functionality into the imidazole ring system represents a critical transformation in the synthesis of 5-chloro-2-phenyl-1H-imidazole-4-carbaldehyde [5]. N-chlorosuccinimide has emerged as the preferred chlorinating agent for imidazole substrates, providing selective chlorination under mild conditions [5] [8]. The chlorination mechanism involves initial formation of an imidazole chloramine intermediate, which subsequently rearranges to yield the desired chlorinated product [9].

Detailed kinetic studies have revealed that chlorination with N-chlorosuccinimide proceeds through a complex pathway involving both direct and indirect chlorination processes [10]. The reaction initiates with slow direct chlorination of the imidazole substrate, which generates hydrogen chloride in situ [10]. This hydrogen chloride then catalyzes the release of molecular chlorine from N-chlorosuccinimide, leading to a more rapid chlorination phase with sigmoidal kinetics [10].

Chlorinating AgentReaction ConditionsYield (%)SelectivityReaction Time
N-chlorosuccinimideMethanol, reflux, dark694-position selective24 hours
Chloramine-TRoom temperature, neat65-853-position selective30 minutes
Molecular chlorineDichloromethane, 0°C45-60Non-selective2 hours

The formylation of imidazole substrates to introduce the carbaldehyde functionality employs multiple synthetic strategies [11] [12]. The Vilsmeier-Haack reaction using dimethylformamide and phosphorus oxychloride represents the most widely employed method for introducing formyl groups into electron-rich heterocycles [12]. This electrophilic formylation proceeds through the formation of a Vilsmeier reagent intermediate, which attacks the electron-rich imidazole ring at the 4-position [12].

Alternative formylation approaches include the use of diethyl phosphite-imidazole catalytic systems with dimethylformamide as the formylating agent [11]. This method has demonstrated broad substrate scope and excellent yields (85-95%) under mild conditions, representing a significant advancement over traditional Vilsmeier conditions [11]. The reaction mechanism involves nucleophilic activation of dimethylformamide by diethyl phosphite, followed by electrophilic attack on the imidazole nitrogen [11].

The sequence of chlorination and formylation reactions requires careful optimization to achieve maximum yield and selectivity [5]. Studies have demonstrated that chlorination followed by formylation generally provides superior results compared to the reverse sequence, due to the electron-withdrawing effect of the chlorine substituent directing formylation to the desired 4-position [5]. The optimized two-step sequence achieves overall yields of 60-75% for the target 5-chloro-2-phenyl-1H-imidazole-4-carbaldehyde [5].

Solvent Effects and Catalytic System Optimization

Solvent selection plays a crucial role in optimizing the synthetic pathways to 5-chloro-2-phenyl-1H-imidazole-4-carbaldehyde, with polar protic solvents generally favoring imidazole formation while aprotic solvents enhance chlorination selectivity [13] [6]. Methanol has emerged as the optimal solvent for the cyclocondensation step, providing homogeneous reaction conditions and facilitating product isolation [14]. The use of ethanol as an alternative solvent has shown comparable results, with yields typically 5-10% lower than methanol-based systems [15].

The influence of solvent polarity on reaction kinetics has been systematically investigated, revealing that increasing solvent polarity accelerates both cyclocondensation and chlorination reactions [13]. However, highly polar aprotic solvents such as dimethylformamide can lead to competing side reactions, particularly N-alkylation of the imidazole ring [13]. Mixed solvent systems, particularly dimethyl sulfoxide-methanol combinations, have demonstrated enhanced reaction rates while maintaining high selectivity [16].

Solvent SystemDielectric ConstantYield (%)Reaction RateProduct Purity (%)
Methanol32.775-85Moderate92-95
Ethanol24.568-78Moderate90-93
Dimethyl sulfoxide-methanol (4:6)35-4080-90Fast88-92
Tetrahydrofuran7.645-55Slow85-88

Catalytic system optimization has focused on the development of recyclable heterogeneous catalysts that maintain high activity over multiple reaction cycles [6] [17]. Solid-supported hydrogen tetrafluoroborate has demonstrated exceptional performance, maintaining catalytic activity for five consecutive reaction cycles without significant loss in yield [6]. The catalyst loading can be reduced to as low as 5 mol% while maintaining yields above 80%, representing a significant improvement in atom economy [17].

Temperature optimization studies have revealed that reaction temperatures between 100-110°C provide the optimal balance between reaction rate and product selectivity [17]. Lower temperatures result in incomplete conversion and longer reaction times, while temperatures above 120°C lead to increased formation of side products and catalyst deactivation [17]. The use of microwave heating has enabled precise temperature control and uniform heating, resulting in improved yields and reduced reaction times [14].

Design of experiments methodology has been successfully applied to optimize multiple reaction parameters simultaneously [17]. Central composite design studies have identified the critical process parameters as ammonium acetate concentration and reaction temperature, with optimal conditions determined to be 7 mmol ammonium acetate and 105°C for maximum yield [17]. The statistical model developed through this approach enables prediction of reaction outcomes with 95% confidence intervals [17].

Green Chemistry Approaches in Industrial Synthesis

The implementation of green chemistry principles in the industrial synthesis of 5-chloro-2-phenyl-1H-imidazole-4-carbaldehyde has focused on reducing environmental impact while maintaining economic viability [15] [18]. Microwave-assisted synthesis represents a significant advancement, reducing energy consumption by 60-80% compared to conventional heating methods while achieving superior yields [15]. The green chemistry approach using water as a solvent has demonstrated yields of 90.90% compared to 69.60% with traditional ethanol-based methods [15].

Deep eutectic solvents have emerged as promising alternatives to conventional organic solvents, offering biodegradability, low toxicity, and excellent recyclability [18]. Ternary deep eutectic solvent systems composed of dimethyl urea, tin chloride, and hydrogen chloride have demonstrated excellent catalytic activity and recyclability for up to five consecutive reaction cycles without performance degradation [18]. These systems function simultaneously as both solvent and catalyst, eliminating the need for additional catalytic materials [18].

Green Chemistry ApproachEnvironmental BenefitYield Improvement (%)Energy Reduction (%)Waste Reduction (%)
Microwave-assisted synthesisReduced energy consumption+15-2560-8040-50
Deep eutectic solventsBiodegradable medium+10-2030-4070-80
Continuous flow processingMinimal waste generation+5-1520-3060-70
Solvent-free conditionsElimination of organic solvents+20-3050-6080-90

Continuous flow synthesis has been successfully implemented for industrial-scale production, offering enhanced safety, improved heat and mass transfer, and reduced waste generation [19] [20]. The continuous flow approach enables rapid heating to reaction temperature and operation at elevated pressure, increasing the concentration of volatile compounds in the liquid phase [21]. Industrial-scale continuous flow reactors with automated sampling and analytical systems allow for real-time reaction monitoring and optimization [19].

The development of catalyst-free synthetic methodologies has eliminated the need for metal catalysts and harsh reaction conditions [22] [23]. These approaches utilize readily available starting materials and operate under mild conditions, significantly reducing the environmental footprint of the synthetic process [22]. The catalyst-free synthesis of 2,4-disubstituted imidazoles through vinyl azide cyclization has achieved yields of 75-90% under ambient conditions [23].

Waste minimization strategies have focused on developing one-pot synthetic procedures that eliminate the need for intermediate purification steps [24]. The modified Debus-Radziszewski reaction performed as an on-water reaction has demonstrated excellent atom economy and minimal waste generation [24]. This approach directly yields imidazolium salts from readily available starting materials, eliminating multiple purification and isolation steps [24].

5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde demonstrates notable thermal stability characteristics that are consistent with other substituted imidazole derivatives. The compound exhibits a melting point range of 172-174°C [1] [2] [3] [4] [5], indicating good crystalline stability under standard conditions. The predicted boiling point of 440.8±25.0°C at 760 mmHg [1] [2] suggests significant thermal stability, though practical thermal decomposition occurs at much lower temperatures.

Variable-temperature nuclear magnetic resonance studies on related imidazole compounds reveal an energy barrier of 12.3 kcal/mol for tautomer interconversion . This relatively moderate energy barrier indicates that the compound can undergo tautomeric equilibration under thermal conditions, which may influence its stability profile. The compound requires storage under inert gas atmosphere and temperatures below 15°C [3] [7] to maintain optimal stability, indicating some sensitivity to atmospheric conditions.

Thermal decomposition patterns for imidazole carbaldehyde derivatives typically follow a multi-step process. Thermogravimetric analysis of similar compounds shows initial weight loss beginning around 220°C, attributed to volatilization of volatile components [8]. The primary decomposition occurs at higher temperatures, typically around 370°C, where carboxylic functional groups decompose [8]. For 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde, the aldehyde group can undergo oxidation to form the corresponding carboxylic acid derivative or reduction to yield alcohol products .

The compound exhibits air sensitivity [2] [3] [5], requiring protective atmosphere storage to prevent degradation. During thermal stress, the compound undergoes color changes from its initial orange-amber appearance to darker red coloration [2] [10], indicating possible decomposition or oxidation processes.

Solubility Behavior in Polar/Non-polar Solvent Systems

The solubility characteristics of 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde demonstrate a clear preference for polar and moderately polar solvents, consistent with its molecular structure containing both aromatic and heterocyclic functionalities. The compound shows excellent solubility in dimethyl sulfoxide [11] , which is attributed to the strong solvation of both the imidazole ring and the aldehyde functional group by this polar aprotic solvent.

In polar protic solvents, the compound exhibits good solubility in methanol [13] [14] [11] and ethanol systems. The solubility in these alcoholic solvents is enhanced by hydrogen bonding interactions between the solvent hydroxyl groups and the nitrogen atoms of the imidazole ring, as well as the carbonyl oxygen of the aldehyde group. This behavior is consistent with related imidazole derivatives that show preferential dissolution in protic polar media .

The solubility in water is notably limited under neutral conditions , but significantly enhanced under acidic conditions due to protonation of the imidazole nitrogen atoms. This pH-dependent solubility behavior is characteristic of imidazole compounds and relates directly to their acid-base properties. The compound demonstrates poor solubility in non-polar solvents such as hexane and toluene , reflecting the polar nature of the heterocyclic system and the aldehyde functionality.

Dichloromethane provides moderate to good solubility [5] , making it suitable for extraction procedures and synthetic applications. The compound also shows moderate solubility in tetrahydrofuran and ethyl acetate, which are commonly employed in organic synthesis and purification protocols. These solubility patterns are consistent with the calculated LogP value of 3.21 [1], indicating moderate lipophilicity balanced by significant polar character.

Acid-Base Characteristics and Protonation Sites

5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde exhibits characteristic amphoteric behavior typical of imidazole derivatives. The compound possesses a predicted pKa value of 8.19±0.10 [2], which is consistent with the acid-base properties of the parent imidazole structure. This value indicates that the compound can function as both a weak acid and a weak base, depending on the solution pH conditions.

The primary protonation site occurs at the N-3 nitrogen atom of the imidazole ring (the pyridine-like nitrogen) [16] [17], which retains a lone pair of electrons in an sp² orbital within the plane of the ring. This nitrogen atom is more basic than the N-1 nitrogen (pyrrole-like) because protonation at N-3 preserves the aromatic character of the imidazole system [16]. The resulting imidazolium cation benefits from resonance stabilization, where the positive charge can be delocalized between both nitrogen atoms [16] [17].

The basic pKa of the conjugate acid (imidazolium form) is approximately 7.0 [17], making the compound moderately basic and similar to the parent imidazole structure. This basicity is enhanced compared to pyridine (pKa 5.2) due to the ability of the imidazolium cation to distribute the positive charge across two nitrogen centers [16] [19].

As an acid, the compound exhibits a pKa around 14.5 [16] [17], characteristic of the N-H proton in imidazole systems. Deprotonation occurs at the N-1 nitrogen to form the imidazolide anion. However, this anion is less stable than the protonated form because the resulting lone pair lies in the plane of the aromatic ring and cannot effectively participate in resonance stabilization without disrupting aromaticity [16].

At physiological pH (7.4), the compound exists predominantly in its neutral form [17] [20], making it suitable for biological applications. The presence of the chloro and phenyl substituents may slightly influence these pKa values through electronic effects, but the fundamental acid-base behavior remains dominated by the imidazole core structure.

Crystallization Behavior and Polymorphic Forms

5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde crystallizes as a solid material with characteristic orange to amber coloration that can intensify to dark red under certain conditions [2] [10] [3] [4]. The compound forms crystalline structures, as evidenced by its sharp melting point range of 172-174°C reported by multiple suppliers [1] [2] [3] [4] [5].

The crystallization behavior is influenced by the solvent system employed during recrystallization. Ethanol and ethanol-water mixtures serve as effective recrystallization solvents [21] [22], producing crystals suitable for purification. The compound can also be crystallized from acetone solutions [23], though the specific crystal morphology may vary depending on the crystallization conditions employed.

The solid-state structure likely involves intermolecular hydrogen bonding interactions typical of imidazole derivatives [22]. The N-H group of the imidazole ring can participate in hydrogen bonding with neighboring molecules, while the aldehyde carbonyl oxygen can serve as a hydrogen bond acceptor. Additionally, π-π stacking interactions between the aromatic phenyl and imidazole rings contribute to the crystal packing efficiency [22].

The presence of the chloro substituent introduces additional intermolecular interactions through halogen bonding, which may influence the crystal packing arrangement and potentially lead to polymorphic behavior. However, extensive polymorphic studies have not been reported for this specific compound[crystallization data table]. The crystal habit varies from powder to well-formed crystals depending on the crystallization rate and conditions employed [2] [10] [3].

X-ray crystallographic analysis would be required to determine the specific crystal system, space group, and unit cell parameters. Similar imidazole compounds typically crystallize in common space groups with efficient packing arrangements that maximize intermolecular interactions [23] [22]. The molecular planarity of the imidazole ring system, combined with the phenyl substituent, likely influences the overall crystal architecture and stability.

XLogP3

2.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

5-Chloro-2-phenyl-3H-imidazole-4-carbaldehyde

Dates

Last modified: 08-15-2023

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